molecular formula C22H28N2O2S B6038074 7-[(3-Methoxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

7-[(3-Methoxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6038074
M. Wt: 384.5 g/mol
InChI Key: ZWUVQDZRNRMAOR-UHFFFAOYSA-N
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Description

7-[(3-Methoxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3-Methoxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and methylthiophenyl groups. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7-[(3-Methoxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(3-Methoxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

  • 7-[(3-Hydroxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
  • 7-[(3-Methoxyphenyl)methyl]-2-[(5-ethylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Comparison: Compared to similar compounds, 7-[(3-Methoxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to the specific positioning of the methoxy and methylthiophenyl groups. This structural uniqueness can result in different chemical reactivity and biological activity, making it a compound of particular interest in research and development.

Properties

IUPAC Name

7-[(3-methoxyphenyl)methyl]-2-[(5-methylthiophen-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-17-7-8-20(27-17)15-23-12-10-22(16-23)9-4-11-24(21(22)25)14-18-5-3-6-19(13-18)26-2/h3,5-8,13H,4,9-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUVQDZRNRMAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC3(C2)CCCN(C3=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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